A-935142

Description

Overview of hERG Channel Physiological Function

The human Ether-à-go-go-Related Gene (hERG), also known as KCNH2, encodes the Kv11.1 protein, which forms a crucial voltage-gated potassium channel in the heart wikipedia.orgciteab.comnewdrugapprovals.org. This channel is responsible for conducting the rapid component of the delayed-rectifier potassium current (IKr) newdrugapprovals.orgwikidata.orgmims.com. The efflux of potassium ions through the hERG channel is essential for the repolarization phase (phase 3) of the cardiac action potential, enabling cardiac cells to return to their resting state after each contraction wikipedia.orgciteab.comwikidata.orgnih.govnih.gov. The hERG channel is a tetramer, composed of four protein subunits arranged to create a central ion conduction pathway wikipedia.org. Its unique gating properties, including slow activation and rapid inactivation followed by slow deactivation upon repolarization, are vital for orchestrating the heart's electrical signals and maintaining a regular heartbeat wikidata.orgnih.govnih.gov.

Significance of hERG Channel Modulation in Cardiovascular Electrophysiology

The proper functioning of the hERG channel is paramount for cardiac health. Impairment of hERG channel function can lead to severe cardiac disorders, primarily by altering the QT interval on the electrocardiogram (ECG) wikipedia.org. Inhibition or blockade of the hERG channel prolongs cardiac repolarization, manifesting as a prolonged QT interval, a condition known as Long QT Syndrome (LQTS) wikipedia.orgwikidata.orgmims.com. This prolongation increases the risk of life-threatening ventricular tachyarrhythmias, such as Torsade de Pointes (TdP), which can lead to sudden cardiac death wikipedia.orgwikidata.orgmims.commims.comguidetopharmacology.org. Due to its susceptibility to binding with a wide array of structurally diverse small molecules, the hERG channel has emerged as a significant "anti-target" in drug discovery and development, leading to the withdrawal of several drugs from the market (e.g., the antihistamine terfenadine) due to hERG-related cardiotoxicity wikipedia.orgmims.comnih.gov. Conversely, inherited gain-of-function mutations in hERG are associated with Short QT Syndrome, also linked to an increased risk of sudden death wikipedia.org.

Introduction to hERG Channel Activators and their Research Relevance

Given the critical role of hERG in cardiac repolarization, there is significant therapeutic interest in compounds that enhance hERG channel function, known as hERG channel activators or agonists wikidata.orgwikipedia.org. These compounds enhance potassium currents, typically by slowing channel deactivation, reducing inactivation, or facilitating activation, and can abbreviate action potential duration (APD) wikipedia.orgwikidata.orgwikipedia.orgidrblab.netuni.lufishersci.ca. By shortening the APD, hERG activators represent a promising therapeutic approach for conditions characterized by prolonged repolarization, such as inherited LQTS wikipedia.orgwikidata.orgwikipedia.orguni.lu. Research into hERG activators also provides tools to gain deeper insights into cardiac ion channel modulation and to develop more targeted therapies for various cardiac conditions wikipedia.org. Beyond cardiac applications, some hERG activators have also shown potential anti-tumor effects, particularly in breast cancer, suggesting a broader pharmacological relevance diva-portal.org.

Historical Context of A-935142 Discovery and Characterization

A-935142 is a well-characterized chemical compound recognized as a human Ether-à-go-go-Related Gene (hERG, Kv11.1) channel activator wikipedia.orgidrblab.netuni.lufishersci.ca. Its discovery and characterization revealed a complex mechanism of action by which it enhances hERG current wikipedia.orgidrblab.netuni.lu. Early studies indicated that A-935142 achieves this enhancement through a multifaceted modulation of hERG channel kinetics, specifically by facilitating activation, reducing inactivation, and slowing deactivation wikipedia.orgidrblab.netuni.lu.

Detailed research findings have elucidated its specific effects on hERG channel gating. A-935142 has been shown to shorten the action potential duration (APD90) in guinea pig atrial tissue and canine cardiac Purkinje fibers wikipedia.orgidrblab.netuni.lu. The compound enhances the amplitude of the hERG current in a concentration- and voltage-dependent manner wikipedia.orgidrblab.net. At a concentration of 60 µM, A-935142 increases both outward and inward K(+) current, as well as the slope conductance of the linear portion of the fully activated I-V relation wikipedia.orgidrblab.net.

A-935142 significantly reduces the time constants (τ) of hERG channel activation. For instance, at -10 mV, the time constant was reduced from approximately 164 ± 24 ms (B15284909) to 100 ± 17 ms (n=6, P<0.01), and at +30 mV, it decreased from 18.9 ± 1.8 ms to 16.7 ± 1.8 ms (n=5, P<0.05) wikipedia.orgidrblab.net. Furthermore, A-935142 shifts the voltage-dependence for hERG activation in the hyperpolarizing direction by 9 mV wikipedia.orgidrblab.net.

A notable aspect of A-935142's pharmacology is its distinct binding profile. Studies investigating its combined effects with prototypical hERG current blockers, such as sotalol (B1662669) and terfenadine (B1681261), demonstrated that A-935142 does not compete with [3H]-dofetilide binding uni.lu. This suggests that A-935142 binds to a site within the hERG channel that does not overlap with the binding site of typical hERG blockers uni.lu. For example, 60 µM A-935142 enhanced hERG current in the presence of 150 µM sotalol (57.5 ± 5.8%) to a similar extent as A-935142 alone (55.6 ± 5.1%) uni.lu. Similarly, 150 µM sotalol blocked hERG current in the presence of 60 µM A-935142 (43.5 ± 1.5%) to a similar extent as sotalol alone (42.0 ± 3.2%) uni.lu. These findings highlight A-935142's selective hERG current enhancement, which could be beneficial for treating inherited or acquired LQTS uni.lu.

Table 1: Effects of A-935142 on hERG Channel Activation Kinetics

| Voltage (mV) | Control Activation Time Constant (τ) (ms) | A-935142 (60 µM) Activation Time Constant (τ) (ms) | Statistical Significance (P-value) |

| -10 | 164 ± 24 (n=6) | 100 ± 17 (n=6) | <0.01 |

| +30 | 18.9 ± 1.8 (n=5) | 16.7 ± 1.8 (n=5) | <0.05 |

Table 2: A-935142's Effect on hERG Current in Presence of Blockers

| Condition | hERG Current Enhancement/Blockage (%) |

| A-935142 (60 µM) alone | 55.6 ± 5.1 (enhancement) |

| A-935142 (60 µM) + Sotalol (150 µM) | 57.5 ± 5.8 (enhancement) |

| Sotalol (150 µM) alone | 42.0 ± 3.2 (blockage) |

| Sotalol (150 µM) + A-935142 (60 µM) | 43.5 ± 1.5 (blockage) |

Structure

3D Structure

Properties

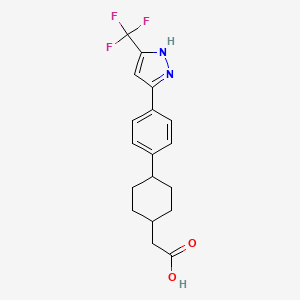

IUPAC Name |

2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O2/c19-18(20,21)16-10-15(22-23-16)14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-17(24)25/h5-8,10-12H,1-4,9H2,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHFQSYEKIEMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NNC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of A 935142 Action on Herg Channels

A-935142 as a Selective hERG (Kv 11.1) Channel Activator

A-935142 is characterized as a human ether-a-go-go-related gene (hERG, Kv 11.1) channel activator medchemexpress.commedchemexpress.comfelixbio.cnmedchemexpress.com. It enhances the hERG current, which is crucial for the repolarization of cardiac action potentials medchemexpress.commedchemexpress.comnih.gov. The activation of hERG channels by small molecules like A-935142 is a rare phenomenon compared to hERG inhibition, with activation observed in less than 0.1% of compounds in large-scale screenings frontiersin.org. A-935142 is one of several reported hERG activators that increase hERG current by preventing channel inactivation in a concentration- and voltage-dependent manner researchgate.netresearchgate.net.

Gating Modulation by A-935142

A-935142 significantly impacts the activation kinetics of hERG channels. It reduces the time constants (τ) of hERG channel activation, indicating an acceleration of the activation process medchemexpress.commedchemexpress.comnih.gov. Furthermore, A-935142 shifts the voltage-dependence for hERG activation in the hyperpolarizing direction medchemexpress.commedchemexpress.comnih.gov. This shift suggests that the channel can activate at more negative (hyperpolarized) membrane potentials than under control conditions nih.govresearchgate.netresearchgate.net.

Table 1: Effect of A-935142 on hERG Channel Activation Kinetics

| Voltage (mV) | Control Activation Time Constant (τ, ms) | A-935142 (60 µM) Activation Time Constant (τ, ms) | P-value |

| -10 | 164 ± 24 | 100 ± 17 | <0.01 |

| +30 | 18.9 ± 1.8 | 16.7 ± 1.8 | <0.05 |

Data derived from medchemexpress.commedchemexpress.comnih.gov.

This data demonstrates a statistically significant reduction in the activation time constants at both -10 mV and +30 mV in the presence of A-935142, highlighting its role in facilitating channel activation medchemexpress.commedchemexpress.comnih.gov. The compound also induces a 9 mV hyperpolarizing shift in the voltage-dependence for hERG activation medchemexpress.commedchemexpress.comnih.govresearchgate.net.

A-935142 slows the time course of hERG channel deactivation at multiple potentials, ranging from -120 mV to -70 mV nih.govpsu.edu. This slowing of deactivation means that the channels remain open for a longer duration after repolarization, contributing to the enhanced hERG current nih.govresearchgate.netresearchgate.net.

Allosteric Modulation and Non-Competitive Interactions

Research indicates that A-935142 acts as an allosteric modulator of the hERG K+ channel acs.orgcnrs.fr. Crucially, A-935142 does not compete with the binding of typical hERG blockers, such as dofetilide, sotalol (B1662669), or terfenadine (B1681261) acs.orgcnrs.frnih.gov. This suggests that A-935142 binds to a site on the hERG channel that is distinct from the pore-binding site utilized by traditional hERG blockers acs.orgcnrs.frnih.gov. Studies have shown that A-935142 enhances hERG current to a similar extent whether applied alone or in the presence of sotalol or terfenadine, and conversely, these blockers inhibit hERG current similarly in the presence or absence of A-935142 acs.orgnih.gov. This non-competitive interaction highlights a unique mechanism of action for A-935142, where it modulates channel function without directly interfering with the binding of common hERG antagonists nih.gov.

Table 2: Effect of A-935142 on hERG Current in Presence of Blockers

| Condition | hERG Current Enhancement by A-935142 (60 µM) | hERG Current Blockade by Sotalol (150 µM) |

| A-935142 alone | 55.6 ± 5.1% | N/A |

| A-935142 + Sotalol | 57.5 ± 5.8% | 43.5 ± 1.5% |

| Sotalol alone | N/A | 42.0 ± 3.2% |

Data derived from acs.orgnih.gov.

This table illustrates that the enhancement of hERG current by A-935142 is maintained even in the presence of a known hERG blocker, and the blocking effect of sotalol is not significantly altered by A-935142, supporting a non-competitive interaction acs.orgnih.gov.

Distinct Binding Site from Typical hERG Blockers

Research indicates that A-935142 exerts its effects on hERG channels through a binding site that is distinct from those occupied by typical hERG channel blockers. This non-overlapping interaction has been demonstrated through competitive binding studies. For instance, A-935142 does not compete with [3H]-dofetilide for binding to the hERG channel. mims.com Dofetilide is a well-known hERG blocker that, along with many other high-affinity hERG inhibitors, typically binds within the central cavity of the channel. wikidata.orgmims.com

The central cavity of the hERG channel is a recognized binding pocket for many hERG blockers, involving key residues such as F656, Y652, G648, T623, S624, V625, and F557. wikidata.org The fact that A-935142 does not compete with these established blockers suggests that its molecular target or mode of interaction within the hERG channel differs significantly. This implies that hERG activators, including A-935142, can bind at sites that are structurally separate from the binding sites of high-affinity hERG blockers. fishersci.ca

Influence on hERG Blocker Affinity

Further studies have investigated the combined effects of A-935142 with standard hERG current blockers, such as sotalol and terfenadine, to understand its influence on their affinity and blocking efficacy. Whole-cell voltage clamp experiments revealed that A-935142's enhancing effect on hERG current remains largely independent of the presence of these blockers, and vice versa. wikidata.orgmims.com

For example, when 60 µM A-935142 was applied in the presence of 150 µM sotalol, the hERG current enhancement observed was 57.5 ± 5.8%, which is comparable to the enhancement seen with A-935142 alone (55.6 ± 5.1%). wikidata.orgmims.com Conversely, 150 µM sotalol blocked hERG current in the presence of 60 µM A-935142 (43.5 ± 1.5%) to a similar extent as sotalol alone (42.0 ± 3.2%). wikidata.orgmims.com Similar non-competitive effects were observed when A-935142 was combined with terfenadine. mims.com

These findings suggest that A-935142 does not significantly alter the binding or blocking characteristics of these typical hERG blockers. This reinforces the hypothesis of a distinct binding site for A-935142, where its modulatory actions on hERG channel gating occur independently of the blockade exerted by conventional hERG inhibitors.

The following table summarizes the research findings on the combined effects of A-935142 and hERG blockers:

| Compound | Concentration | Effect on hERG Current (Alone) | Effect on hERG Current (in presence of other compound) | Citation |

| A-935142 | 60 µM | 55.6 ± 5.1% enhancement | 57.5 ± 5.8% enhancement (with 150 µM Sotalol) | wikidata.orgmims.com |

| Sotalol | 150 µM | 42.0 ± 3.2% blockade | 43.5 ± 1.5% blockade (with 60 µM A-935142) | wikidata.orgmims.com |

| Terfenadine | 60 nM | Not explicitly quantified alone | Similar results to Sotalol (with A-935142) | mims.com |

In Vitro and Preclinical Characterization of A 935142 Pharmacological Activity

Electrophysiological Assessment in Heterologous Expression Systems

To investigate the direct interaction of A-935142 with the hERG channel, researchers have utilized heterologous expression systems, which allow for the study of the channel in a controlled cellular environment devoid of other confounding cardiac ion channels.

The primary method for evaluating the electrophysiological effects of A-935142 on hERG channels has been the whole-cell voltage clamp technique. nih.gov This method was applied to Human Embryonic Kidney 293 (HEK 293) cells that were stably transfected to express the hERG channel (Kv11.1). nih.govbsys.chporsolt.com This approach permits the direct measurement of ion currents flowing through the hERG channels in response to controlled changes in membrane voltage, providing a detailed view of the compound's influence on channel function.

Studies have consistently shown that A-935142 enhances the hERG current in a manner that is dependent on both concentration and voltage. medchemexpress.com The mechanism of this enhancement is multifaceted, involving significant alterations to the channel's gating kinetics. nih.govmedchemexpress.com A-935142 facilitates channel activation, reduces inactivation, and slows the process of deactivation. nih.govmedchemexpress.com

At a concentration of 60µM, A-935142 was found to increase both the outward and inward potassium (K+) currents. medchemexpress.com This is accompanied by a significant hyperpolarizing shift of 9 mV in the voltage-dependence for hERG activation. medchemexpress.com Furthermore, the compound significantly accelerates the rate of channel activation. medchemexpress.com

Table 1: Effect of A-935142 on hERG Channel Activation Kinetics

| Membrane Potential | Time Constant (τ) in Control (ms) | Time Constant (τ) with 60µM A-935142 (ms) | Statistical Significance |

|---|---|---|---|

| -10 mV | 164 ± 24 | 100 ± 17 | P < 0.01 |

| +30 mV | 18.9 ± 1.8 | 16.7 ± 1.8 | P < 0.05 |

Data derived from studies on HEK 293 cells expressing hERG channels. The time constant (τ) represents the speed of channel activation. medchemexpress.com

Cellular and Tissue-Level Electrophysiological Responses

Beyond studies in single-cell expression systems, the effects of A-935142 have been examined in isolated cardiac tissues to understand its impact on the native physiological environment.

In isolated cardiac preparations, A-935142 has been demonstrated to shorten the action potential duration (APD). Specifically, it abbreviates the APD at 90% repolarization (APD90) in both guinea pig atrial tissue and canine cardiac Purkinje fibers. nih.govmedchemexpress.com This effect is consistent with its role as a hERG channel enhancer, as an increased potassium efflux during the repolarization phase would be expected to shorten the action potential.

Interaction Profiles with Established hERG Modulators

To further characterize its binding site and mechanism of action, A-935142 was studied in combination with known hERG channel blockers. nih.gov These experiments aimed to determine if A-935142 competes with established blockers for the same binding site on the channel. The results indicate that A-935142 does not compete with the binding of sotalol (B1662669) or terfenadine (B1681261). nih.gov

When co-applied with the hERG blocker sotalol, A-935142 was still able to enhance the hERG current to a similar degree as when applied alone. nih.gov Conversely, sotalol was able to block the hERG current to a similar extent in both the presence and absence of A-935142. nih.gov Similar findings were observed in experiments using terfenadine. nih.gov

Table 2: Interaction of A-935142 with hERG Blockers

| Condition | hERG Current Effect | Measured Current (% of Control/Baseline) |

|---|---|---|

| A-935142 (60 µM) alone | Enhancement | 55.6 ± 5.1% increase |

| A-935142 (60 µM) in presence of Sotalol (150 µM) | Enhancement | 57.5 ± 5.8% increase |

| Sotalol (150 µM) alone | Blockade | 42.0 ± 3.2% of original current remaining |

| Sotalol (150 µM) in presence of A-935142 (60 µM) | Blockade | 43.5 ± 1.5% of original current remaining |

Data from whole-cell voltage clamp studies in HEK 293 cells expressing hERG. nih.gov

Advanced In Vitro Bioassays for hERG Channel Function

In addition to direct electrophysiological measurements, binding assays have been used to investigate the interaction of A-935142 with the hERG channel. Specifically, a radioligand binding assay was conducted to see if A-935142 could compete with ³H-dofetilide, a classic hERG blocker known to bind within the channel's pore. nih.gov The results of this assay showed that A-935142 did not compete with ³H-dofetilide for its binding site. nih.gov This finding provides further evidence that the binding site for A-935142 is distinct from that of typical hERG blockers. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| A-935142 |

| Dofetilide |

| Sotalol |

Structural Insights and Structure Activity Relationship Sar of A 935142 and Herg Activators

Principles of Structure-Activity Relationships in hERG Channel Modulation

The hERG potassium channel is a well-known anti-target in drug discovery due to its susceptibility to inhibition by a wide array of structurally diverse compounds, which can lead to drug-induced cardiotoxicity mdpi.comrsc.org. The promiscuous binding of hERG is attributed, in part, to its relatively large and flexible central cavity within the pore domain sfu.caacs.orgdrughunter.com.

For hERG channel blockers, extensive structure-activity relationship (SAR) analyses have revealed common features. A frequently accepted pharmacophore model for hERG inhibition typically includes a basic nitrogen center flanked by aromatic or hydrophobic groups rsc.orgdrughunter.com. High-affinity hERG blockers commonly bind within the central cavity of the channel, requiring the channel to be in an open state for binding to occur sfu.canih.gov. Key aromatic residues, specifically Tyr652 and Phe656 located in the S6 helix of the hERG channel, are critical for the high-affinity binding of many structurally diverse inhibitors rsc.orgsfu.canih.govpsu.edupnas.org. These residues often facilitate interactions such as π-stacking and cation-π interactions with the aromatic and basic moieties of the blocking compounds rsc.orgsfu.cadrughunter.compnas.org. Additionally, residues Thr623 and Ser624 at the base of the pore helix, and Val625, can also contribute to blocker binding for some drugs sfu.caacs.orgnih.gov.

In contrast to blockers, activators of the hERG channel operate through distinct mechanisms and bind to different sites nih.govnih.govpnas.org. While blockers typically reduce hERG current, activators increase it, often by modulating channel gating properties such as activation, inactivation, or deactivation kinetics nih.govnih.govnih.gov. The structural determinants for activator action are separate from the binding site of high-affinity blockers, revealing novel ways to manipulate hERG channel function nih.gov.

Computational Approaches for Predicting hERG Activator Interactions

Computational methods play a vital role in the early stages of drug discovery for assessing and predicting hERG interactions, thereby minimizing cardiotoxicity risks mdpi.comdrughunter.comnih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used ligand-based approach to predict hERG activity mdpi.comacs.orgnih.govnih.govplos.orgfrontiersin.org. QSAR models establish correlations between the chemical structures of compounds and their biological activities, such as binding affinities to hERG nih.gov. While early linear-regression based QSAR models faced limitations due to inadequate data and inherent non-linearity, modern machine learning-based QSAR models have shown improved performance by allowing greater flexibility in searching relevant variables within descriptor spaces nih.gov. These models are valuable for rapidly screening drug candidates for their potential to interact with hERG mdpi.comnih.gov.

Pharmacophore models are computational representations that encode the essential chemical features required for a molecule to exhibit a specific biological activity mdpi.comacs.orgplos.orgfrontiersin.org. For hERG inhibition, early pharmacophore models identified features such as a positive ionizable group and multiple hydrophobic features acs.org. Other models have highlighted the importance of flexible molecules possessing a central tertiary amine function and at least two aromatic moieties acs.org.

Machine learning algorithms, including Random Forest (RF), Support Vector Machines (SVM), Deep Neural Networks (DNN), and Graph Convolutional Networks (GCN), are extensively employed for predicting hERG-blocking activity acs.orgnih.govnih.govfrontiersin.orgresearchgate.netoup.com. These methods leverage large datasets of hERG compounds to build predictive models. While many machine learning models primarily focus on predicting hERG inhibition, some advanced tools, such as HergSPred, have demonstrated the ability to identify hERG activator drug molecules as interacting with the channel nih.govresearchgate.net.

The advent of high-resolution hERG channel structures, particularly those obtained through cryo-electron microscopy (cryo-EM) (e.g., PDB code: 5VA1), has significantly advanced the development of structure-based computational models mdpi.comacs.orgfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.net. These models enable a deeper understanding of the atomistic interactions and binding orientations of compounds with the hERG channel mdpi.com.

Structure-based approaches, such as molecular docking simulations, utilize software like GLIDE and GOLD to predict how small molecules bind to the hERG channel acs.orgfrontiersin.orgnih.gov. These simulations can be performed using various hERG structural models, including cryo-EM structures and homology models acs.orgnih.gov. By integrating docking scores with protein-ligand interaction fingerprints, these models can effectively discern hERG binders from non-binders acs.orgnih.gov. Induced-fit docking simulations are also employed to account for the dynamic flexibility of the protein and ligand during binding acs.org. Combining structure-based methods with ligand-based approaches can lead to improved predictability in hERG liability assessment mdpi.com.

Synthetic Methodologies for A 935142 and Analogues

General Synthetic Strategies for hERG Channel Modulators

The development of hERG channel modulators, including activators like A-935142, often involves diverse synthetic strategies within medicinal chemistry. Many hERG channel modulators are synthetic small molecules. lamarr-institute.org A crucial aspect of designing these compounds is understanding the hERG channel's binding mode, as it exhibits a high degree of promiscuity, allowing a broad range of chemical structures to interact with it. regulations.gov This promiscuity means that even neutral, acidic, or negatively charged molecules can inhibit hERG, though compounds that are greasy, aromatic, and basic tend to have a higher propensity for interaction. regulations.gov Therefore, synthetic efforts are often directed towards creating novel scaffolds or modifying existing ones to achieve desired hERG modulation while minimizing off-target effects.

Chemical Synthesis Approaches Relevant to A-935142 Structural Scaffold

A-935142's chemical structure comprises several distinct moieties: a trifluoromethyl pyrazole (B372694) ring, a phenyl group, a cyclohexyl ring, and an acetic acid functional group. nih.govresearchgate.net The synthesis of such a complex molecule typically involves the construction of these individual building blocks, followed by their strategic coupling.

Synthesis of Trifluoromethyl Pyrazole Moieties: Several established methods exist for synthesizing trifluoromethylated pyrazoles, which form a key part of the A-935142 scaffold. These include:

Classical Condensation: The traditional approach involves the condensation of hydrazines with 1,3-diketones. google.com

Cycloaddition Reactions: [3+2] cycloadditions between alkynes and 2,2,2-trifluoromethyldiazomethane are also employed, though the latter is a gaseous and potentially explosive reagent often generated in situ. google.com

Three-Component Syntheses: A more recent method describes the three-component synthesis of 3-(trifluoromethyl)pyrazoles from aldehydes, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP). This reaction proceeds via a [3+2] cycloaddition between a diazo intermediate and BTP. google.com

Copper-Mediated Approaches: Copper-mediated domino cyclization/trifluoromethylation/detosylation sequences starting from α,β-alkynic tosylhydrazones have been developed to furnish 4-(trifluoromethyl)pyrazole cores. nih.gov Another copper-catalyzed method involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives. nih.gov

Condensation with Trifluoromethylated Ketoesters: Trifluoromethyl-containing pyrazole compounds can be synthesized by the condensation of arylhydrazine derivatives with ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate. medchemexpress.com

Silver-Catalyzed Cycloaddition: A silver-catalyzed [3+2] cycloaddition reaction of dicyanoalkenes with trifluorodiazoethane allows for the facile construction of pyrazoles simultaneously adorned by trifluoromethyl and cyano groups, with regiocontrol. google.com

Synthesis of Substituted Phenyl Acetic Acid and Cyclohexyl-Phenyl Linkages: The cyclohexyl-phenyl-acetic acid portion of A-935142 also requires specific synthetic strategies.

Substituted Phenyl Acetic Acid Synthesis: General methods for preparing substituted phenylacetic acid compounds are known, often involving various reaction schemes. regulations.gov

Cyclohexyl-Phenyl Linkage: The formation of the bond between the cyclohexyl and phenyl rings can be achieved through methods such as palladium-catalyzed Suzuki coupling reactions, which are applicable to substituted phenyl acetic acid building blocks. chemrxiv.org Other approaches for cyclohexyl-phenyl systems include Lewis acid-catalyzed ene reactions followed by hydrogenation and hydrolysis, as seen in the synthesis of certain cyclohexyl-phenyl-acetic acid derivatives. nih.gov

While a direct, step-by-step published synthetic route for A-935142 itself was not explicitly detailed in the search results, a plausible synthetic strategy would involve preparing the trifluoromethyl pyrazole-substituted phenyl moiety and the cyclohexyl-acetic acid moiety separately. These two complex fragments would then likely be coupled together, possibly via a cross-coupling reaction like Suzuki coupling, which is suitable for forming carbon-carbon bonds between aryl or vinyl groups and alkyl groups. Subsequent modifications, such as reduction of any unsaturated bonds in the cyclohexyl ring if starting from an aromatic precursor, and functional group interconversions (e.g., ester hydrolysis to yield the final carboxylic acid), would complete the synthesis.

Development of Analogues for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to identify the specific structural characteristics of a compound that are associated with its biological activity. These studies involve making multiple chemical modifications to a lead compound to understand how structural changes improve or weaken the desired biological activity.

A-935142 has been electrophysiologically characterized as a novel hERG channel activator. nih.gov Its mechanism involves a complex modulation of hERG currents, including facilitation of activation, reduction of inactivation, and slowing of deactivation. nih.govmedchemexpress.com This detailed understanding of its interaction with the hERG channel provides a basis for SAR investigations.

While highly specific, detailed SAR data for a series of A-935142 analogues were not extensively detailed in the provided search results, such studies would typically involve systematic modifications across its key structural components:

Pyrazole Ring: Alterations to the trifluoromethyl group (e.g., replacement with other halogens or alkyl groups) or substitutions on the pyrazole nitrogen atoms could reveal their importance for hERG activation.

Phenyl Linker: Modifications to the phenyl ring, such as introducing different substituents (electron-donating or electron-withdrawing groups) or changing their positions, would explore their influence on binding affinity and hERG channel modulation.

Cyclohexyl Ring: Varying the substitution pattern or conformation of the cyclohexyl ring, or even replacing it with other saturated or unsaturated carbocycles, could provide insights into the optimal spatial arrangement for activity.

By systematically synthesizing and testing such analogues, researchers can delineate the crucial pharmacophoric features of A-935142 responsible for its hERG activating properties, guiding the design of more potent, selective, and therapeutically viable compounds.

Research Applications and Future Directions for A 935142

A-935142 as a Probe for Understanding hERG Channel Gating and Pharmacology

A-935142 is characterized as a hERG channel activator that enhances hERG current through a multifaceted mechanism, making it an invaluable probe for dissecting channel gating and pharmacology. Its action involves facilitating activation, reducing inactivation, and slowing deactivation of the hERG channel wikipedia.orgguidetopharmacology.orgfishersci.cauni.lunih.gov. Specifically, A-935142 has been shown to significantly reduce the time constants of hERG channel activation and to shift the voltage-dependence for hERG activation in the hyperpolarizing direction by approximately 9 mV wikipedia.orgguidetopharmacology.orgnih.gov.

A key finding in its pharmacological profile is that A-935142 does not compete with the binding of typical hERG blockers such as dofetilide, sotalol (B1662669), or terfenadine (B1681261) uni.lu. This suggests that A-935142 binds to a distinct site on the hERG channel, offering a unique avenue for allosteric modulation that differs from the conventional pore-blocking mechanisms of many antiarrhythmic drugs uni.lu. This non-competitive interaction underscores its utility as a probe to explore novel binding pockets and allosteric sites on the hERG channel, thereby advancing the understanding of its intricate gating kinetics and drug-channel interactions.

The observed effects of A-935142 on hERG channel kinetics are summarized in the table below:

| Parameter | Control (ms) | A-935142 (60 µM) (ms) | P-value | Source |

| Activation Time Constant at -10 mV (τ) | 164 ± 24 | 100 ± 17 | <0.01 | wikipedia.orgguidetopharmacology.org |

| Activation Time Constant at +30 mV (τ) | 18.9 ± 1.8 | 16.7 ± 1.8 | <0.05 | wikipedia.orgguidetopharmacology.org |

| Shift in Voltage-Dependence of Activation | N/A | 9 mV (hyperpolarizing) | N/A | wikipedia.orgguidetopharmacology.org |

Implications for Modulating Cardiac Repolarization in Preclinical Research

The ability of A-935142 to enhance hERG current has direct implications for modulating cardiac repolarization, a critical process in maintaining normal heart rhythm. Preclinical studies have demonstrated that A-935142 shortens the action potential duration (APD90) in isolated guinea pig atrial tissue and canine cardiac Purkinje fibers wikipedia.orgguidetopharmacology.orguni.luidrblab.net. This effect is concentration- and voltage-dependent, indicating a direct influence on the electrical properties of cardiac cells wikipedia.orgguidetopharmacology.org.

By enhancing the hERG-mediated rapid delayed rectifier potassium current (I), A-935142 contributes to an increased "repolarization reserve." A robust repolarization reserve is crucial for preventing delayed repolarization, which can lead to prolonged QT intervals on the electrocardiogram and increase the risk of life-threatening arrhythmias such as Torsades de Pointes. Therefore, A-935142 serves as a valuable tool in preclinical research to investigate strategies for correcting repolarization abnormalities, particularly in models of inherited or acquired Long QT Syndrome (LQTS) uni.lu. Its use in these models helps to understand how hERG activation can normalize cardiac electrical activity and potentially mitigate proarrhythmic risk.

Development of Next-Generation hERG Activators

The discovery and characterization of compounds like A-935142 are pivotal for the development of next-generation hERG activators. While many drugs are known to inhibit hERG channels, leading to cardiac safety concerns, the identification of hERG activators is comparatively rare, representing less than 0.1% in large-scale compound screenings. This scarcity highlights the importance of well-characterized activators like A-935142 as templates for future drug design.

A-935142's unique mechanism of action—facilitating activation, reducing inactivation, and slowing deactivation without competing with common blocker binding sites—provides a distinct pharmacological blueprint wikipedia.orgguidetopharmacology.orguni.lunih.gov. This information can guide medicinal chemists in designing new compounds that target novel allosteric sites or employ different modulatory strategies to enhance hERG function. The goal is to develop therapeutic agents that can effectively shorten prolonged QT intervals, thereby offering a novel approach for the treatment of various forms of LQTS and potentially counteracting the adverse cardiac effects of hERG-blocking drugs uni.lu. Research on A-935142 contributes to the broader understanding of structure-activity relationships for hERG activation, paving the way for the rational design of safer and more effective hERG-targeted therapies.

Unexplored Physiological Roles and Potential Research Avenues of hERG Activation

Beyond its well-established role in cardiac repolarization, hERG channels are expressed in various non-cardiac tissues, including the central nervous system and different cancer cell types. This broader physiological distribution suggests unexplored roles for hERG activation that extend beyond cardiovascular pharmacology.

Emerging research indicates that hERG activators may possess therapeutic potential in oncology. Studies have shown that hERG activators can exert antitumor effects, particularly in breast cancer, by suppressing tumor cell proliferation, migration, and invasion. These effects are thought to be mediated through pathways such as the Wnt/β-catenin signaling pathway. While the precise mechanisms and full scope of hERG's involvement in cancer biology are still under investigation, these findings open new research avenues for exploring hERG activation as a potential therapeutic strategy in various cancers. Further research is needed to fully elucidate these non-cardiac physiological roles and to assess the therapeutic utility of hERG activators in these contexts, while carefully considering potential cardiac implications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.